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Compound of Interest

Compound Name: Aniline nitrate

Cat. No.: B1235615

Abstract: The supramolecular architecture of anilinium nitrate (CeHsN*-NOs™) is fundamentally
governed by an extensive network of hydrogen bonds. These non-covalent interactions dictate
the crystal packing, stability, and physicochemical properties of the compound. This technical
guide provides an in-depth analysis of the hydrogen bonding within the anilinium nitrate crystal
structure, summarizing key crystallographic data, outlining experimental protocols for its
characterization, and visualizing the critical molecular interactions. This document is intended
for researchers, scientists, and professionals in drug development and materials science who
are engaged in the study of organic salts and crystal engineering.

Core Crystal Structure and Crystallographic Data

Anilinium nitrate is an organic-inorganic salt formed by the protonation of aniline by nitric acid.
Its crystal structure is characterized by the electrostatic interactions between the anilinium
cation (CeHsNHs*) and the nitrate anion (NOs™).[1] The structure is organized into distinct
alternating layers: an organic layer containing the aromatic phenyl groups and an inorganic
layer composed of the ammonium groups (-NHs*) and nitrate ions.[2]

Single-crystal X-ray diffraction studies have revealed that anilinium nitrate typically crystallizes
in the orthorhombic system with the space group Pbca, with eight molecules per unit cell.[1][3]
However, reports of a monoclinic system suggest the possibility of polymorphism, which may
be influenced by crystallization conditions.[1]

Table 1: Crystallographic Data for Anilinium Nitrate (Orthorhombic System)
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Parameter

Crystal System

Value

Orthorhombic

Reference

[3]

Space Group

Pbca (No. 61)

[3]

a (A) 10.158(2) [3]
b (A) 9.277(2) [3]
c (A) 16.177(3) [3]

| Z (molecules/unit cell) | 8 |[1][3] |

The Hydrogen Bonding Network

The defining feature of the anilinium nitrate crystal lattice is the robust, three-dimensional
network of intermolecular hydrogen bonds.[1] These interactions are primarily of the N-H---O
type, occurring between the hydrogen atoms of the anilinium cation's protonated amino group
and the oxygen atoms of the nitrate anion.[1][2] This charge-assisted hydrogen bonding is the
principal force stabilizing the crystal structure.

The inorganic layers are where this hydrogen-bonding network is established, linking the
cations and anions into a cohesive assembly.[2] Studies have identified multiple distinct N-
H---O hydrogen bonds, indicating that all three hydrogen atoms of the ammonium group are
involved in these interactions with oxygen atoms from surrounding nitrate anions.[3][4]

Table 2: Representative Hydrogen Bond Geometry in Anilinium Nitrate

Donor (D) - H --- Acceptor
(A)

N-H - O 2.81-2.88 [1]

D---A Distance (A) Reference

Note: This table summarizes the reported range of bond lengths. Detailed bond distances and
angles for each specific N-H---O interaction can be found in dedicated crystallographic studies.

Experimental Methodologies
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The elucidation of the hydrogen bonding in anilinium nitrate relies on a combination of
synthesis, diffraction, and spectroscopic techniques.

Synthesis of Anilinium Nitrate Crystals

High-quality single crystals suitable for X-ray diffraction are typically grown using the slow
evaporation method.

Protocol:

Preparation of Solution: Aniline (CeHsNH?2) is dissolved in an aqueous solution.

 Acidification: Nitric acid (HNOs) is added dropwise to the aniline solution under constant
stirring. The reaction is exothermic and results in the formation of anilinium nitrate in solution.
The molar ratio is typically 1:1.

o Crystallization: The resulting aqueous solution of anilinium nitrate is filtered to remove any
impurities.

o Evaporation: The clear filtrate is left undisturbed in a vessel covered with a perforated lid (to
allow for slow solvent evaporation) at room temperature.

o Crystal Harvesting: Over a period of several days to weeks, single crystals of anilinium
nitrate will form. These are then harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise atomic positions and,
consequently, the geometry of the hydrogen bonds.

Workflow:
» Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating
the crystal in a beam of monochromatic X-rays and recording the diffraction patterns at
various orientations.
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e Structure Solution: The collected diffraction data is used to solve the crystal structure,
typically using direct methods or Patterson methods to determine the initial positions of the
atoms.

o Structure Refinement: The atomic model is refined against the experimental data to optimize
atomic coordinates, and thermal parameters. Hydrogen atom positions are often located
from the difference Fourier map and refined.

o Data Analysis: The final refined structure provides precise bond lengths, bond angles, and
torsion angles, allowing for a detailed analysis of the N-H---O hydrogen bonding network.

Spectroscopic Corroboration

Vibrational spectroscopy (FTIR and FT-Raman) provides complementary evidence for the
presence and nature of hydrogen bonding.

Methodology:

o Sample Preparation: A small amount of the crystalline anilinium nitrate is prepared for
analysis, often as a KBr pellet for FTIR or directly in a sample holder for FT-Raman.

o Spectral Acquisition: Infrared and Raman spectra are recorded.

e Analysis: The formation of N-H---O hydrogen bonds weakens the N-H covalent bond. This
results in a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H
stretching bands in the FTIR and Raman spectra compared to a non-hydrogen-bonded
amino group.[1] The vibrational modes of the nitrate anion are also affected by their
participation in the hydrogen bond network.[3]

Visualization of Hydrogen Bonding Interactions

To illustrate the core interaction, the following diagrams visualize the logical relationship and
the key hydrogen bond between the anilinium cation and the nitrate anion.

Caption: Workflow for the synthesis and characterization of anilinium nitrate.

Caption: An N-H---O hydrogen bond in anilinium nitrate.
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Conclusion

The crystal structure of anilinium nitrate is a prime example of how charge-assisted hydrogen
bonds orchestrate the formation of a stable, layered supramolecular assembly. The N-H---O
interactions between the anilinium cation's ammonium group and the nitrate anion are the
dominant forces in the crystal packing. A thorough understanding of this hydrogen bonding
network, achieved through detailed experimental protocols involving X-ray diffraction and
vibrational spectroscopy, is crucial for crystal engineering and the rational design of new
materials with tailored properties for applications in pharmaceuticals and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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